Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate
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Overview
Description
Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is a complex organic compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This specific compound is characterized by its unique naphtho[2,1-d]isoxazole structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with nitroalkenes, followed by cyclization using hydroxylamine or its derivatives. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of naphtho[2,1-d]isoxazole oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphtho[2,1-d]isoxazole derivatives.
Scientific Research Applications
Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler analog with a basic isoxazole ring structure.
Naphtho[2,1-d]isoxazole: Lacks the methyl and ethyl substituents present in Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate.
Methyl 4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate: Similar structure but without the ethyl group at the 7-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 7-ethyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-3-9-4-6-11-10(8-9)5-7-12-13(15(17)18-2)16-19-14(11)12/h4,6,8H,3,5,7H2,1-2H3 |
InChI Key |
YPOVHGAMUKZAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)OC |
Origin of Product |
United States |
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